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Monochloro Sugammadex Sodium

Cat. No.: B13843459
M. Wt: 1932.5 g/mol
InChI Key: BRFZCFSKAXFLFJ-KJVCLXJNSA-N
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Description

Nomenclature and Structural Representation of Monochloro Sugammadex (B611050) Sodium

The precise naming and structural understanding of Monochloro Sugammadex Sodium are fundamental to its scientific discussion.

Systematic Chemical Naming Conventions for Halogenated Cyclodextrin (B1172386) Derivatives

The systematic naming of halogenated cyclodextrin derivatives follows established IUPAC conventions, where prefixes such as "fluoro-," "chloro-," "bromo-," and "iodo-" are added to the name of the parent compound to denote the specific halogen substituent. acdlabs.commsu.edu For complex molecules like modified cyclodextrins, the nomenclature must also specify the location of the substitution. In the case of this compound, the name indicates a single chlorine atom has replaced one of the functional groups on the Sugammadex framework. synzeal.compharmaffiliates.com The full chemical name, Heptakis(6-S-(2-carboxyethyl)-6-thio)-mono(6-S-chloro)cyclomaltooctaose, precisely describes the structure: seven of the primary hydroxyl groups of the original γ-cyclodextrin are substituted with 2-carboxyethyl thioethers, while one is replaced by a chlorine atom. synzeal.compharmaffiliates.comsimsonpharma.com

Distinctive Features of this compound as a Modified γ-Cyclodextrin

This compound is a derivative of Sugammadex, which itself is a modified γ-cyclodextrin. newdrugapprovals.orggoogle.com γ-cyclodextrin is a cyclic oligosaccharide composed of eight glucose units. newdrugapprovals.org In Sugammadex, each of these eight units has its primary hydroxyl group at the 6-position substituted with a carboxyl thio ether group. newdrugapprovals.orggoogle.com This modification creates a molecule with a lipophilic core and a hydrophilic periphery, designed to encapsulate specific drug molecules. google.compatsnap.com

This compound is distinct in that one of these eight carboxyl thio ether side chains is absent and is instead replaced by a single chlorine atom. cphi-online.com This structural alteration makes it a significant process-related impurity in the synthesis of Sugammadex. google.com

Table 1: Structural and Chemical Properties of this compound

Property Value Source(s)
Chemical Name Heptakis(6-S-(2-carboxyethyl)-6-thio)-mono(6-S-chloro)cyclomaltooctaose synzeal.compharmaffiliates.comsimsonpharma.com
Synonyms 6-Deoxy-6-chloro-heptakis(6-deoxy-6-(2-carboxyethyl)thio)-gammacyclodextrin sodium salt usbio.net
Molecular Formula C₆₉H₁₀₇ClO₄₆S₇.xNa simsonpharma.com
Molecular Weight (Free Acid) 1932.47 g/mol simsonpharma.com
Appearance Off-White Solid usbio.net
Solubility Soluble in Water usbio.net

Contextualization within the Broader Family of Cyclodextrin Derivatives

Understanding this compound requires placing it within the larger family of cyclodextrin derivatives and comparing it to similar halogenated compounds.

Overview of γ-Cyclodextrin Modification Strategies

The chemical modification of natural cyclodextrins is a broad field of study aimed at enhancing their properties, such as solubility and complexation capacity. encyclopedia.pubnih.gov Common strategies involve reactions with the nucleophilic hydroxyl groups at the C-2, C-3, and C-6 positions of the glucopyranose units. encyclopedia.pubnih.gov The primary hydroxyl groups at the C-6 position are more nucleophilic and thus more readily substituted. nih.gov

Modifications can range from the introduction of simple functional groups like amines and alkyl chains to the creation of more complex structures like polymers and supramolecular assemblies. encyclopedia.pubnih.gov The synthesis of Sugammadex is a prime example of a highly specific, multi-step modification of γ-cyclodextrin. This process often involves the initial halogenation of the cyclodextrin as an intermediate step. For instance, γ-cyclodextrin can be reacted with reagents like phosphorus pentachloride or a combination of triphenylphosphine (B44618) and bromine to create per-6-chloro or per-6-bromo-γ-cyclodextrin, respectively. newdrugapprovals.orgencyclopedia.pub These halogenated intermediates are then further reacted to introduce the desired side chains. googleapis.com

Comparative Analysis with other Halogenated Cyclodextrin Analogs

Halogenated cyclodextrins are important intermediates in the synthesis of a wide array of derivatives. cyclolab.hu The choice of halogen can influence the reactivity of the intermediate; for example, iodo derivatives are generally more reactive than bromo or chloro derivatives but may be less cost-effective for large-scale production.

In the context of Sugammadex synthesis, the incomplete substitution of the halogenated intermediate can lead to the formation of impurities like this compound. google.comcphi-online.com While the intended product, Sugammadex, has all eight positions substituted with thioether-linked propionate (B1217596) groups, the monochloro analog represents a molecule where one of these substitutions failed to occur, leaving the chlorine atom from the intermediate step. cphi-online.com Other halogenated analogs, such as a monobromo impurity, can also be formed depending on the specific synthetic route used. kmpharma.in The presence of these halogenated impurities is a significant challenge in the purification of the final active pharmaceutical ingredient. google.comcphi-online.com

Table 2: Comparison of Related Sugammadex Impurities

Compound Name Key Structural Difference from Sugammadex Source(s)
Monochloro Sugammadex One thioether side chain is replaced by a chlorine atom. cphi-online.comkmpharma.in
Monobromo Sugammadex One thioether side chain is replaced by a bromine atom. kmpharma.in
Monohydroxy Sugammadex One thioether side chain is replaced by a hydroxyl group. google.com
Dihydroxy Sugammadex Two thioether side chains are replaced by hydroxyl groups. google.com

Academic Significance of this compound as a Process-Related Byproduct

The primary academic and industrial interest in this compound stems from its status as a process-related impurity in the manufacturing of Sugammadex. usbio.net The synthesis of Sugammadex is a complex process that requires the complete and uniform substitution of all eight primary hydroxyl groups of the γ-cyclodextrin. cphi-online.comgoogle.com Due to the statistical nature of chemical reactions, achieving 100% conversion across all eight positions is challenging, leading to the formation of a distribution of under-substituted products. cphi-online.com

This compound is a prominent example of such a byproduct, arising from the incomplete reaction of the per-chloro-γ-cyclodextrin intermediate with 3-mercaptopropionic acid. newdrugapprovals.orggoogle.com The structural similarity between this compound and Sugammadex itself, including similar molecular weights and physicochemical properties, makes its removal from the final product particularly difficult. google.comgoogle.com Consequently, significant research efforts are directed towards developing synthetic methods that minimize the formation of such impurities and analytical techniques capable of accurately detecting and quantifying them to ensure the purity of the final pharmaceutical product. google.comcphi-online.com The study of this compound and other related impurities is therefore crucial for process optimization and quality control in pharmaceutical manufacturing. synzeal.com

Role in Understanding Complex Synthetic Pathways

The formation of this compound serves as a critical indicator of the complexities inherent in the synthesis of modified cyclodextrins. The synthesis of Sugammadex is challenging because it requires the complete and consistent conversion of eight identical functional groups on a single, large molecule. cphi-online.com The presence of the monochloro impurity, which has been detected in pilot batches and commercial samples, demonstrates that achieving 100% reaction completion is difficult. nih.gov

Implications for Advanced Chemical Synthesis Control

The inevitable formation of this compound has significant implications for the control of advanced chemical syntheses. Its structural similarity to the final Sugammadex product makes its removal particularly challenging, as both molecules possess similar physicochemical properties. cphi-online.com This necessitates the development and application of sophisticated analytical and purification techniques.

For quality control (QC) purposes, highly sensitive analytical methods are required to reliably separate, identify, and quantify this impurity. cphi-online.comcleanchemlab.com High-Performance Liquid Chromatography (HPLC) is a standard method for analysis, and the presence of this compound at levels above 0.1% has been reported, making its control a critical quality attribute. nih.gov Furthermore, its structural confirmation requires a suite of advanced spectroscopic techniques.

Table 2: Analytical Techniques for Characterization

Technique Purpose Source(s)
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the impurity nih.gov
Liquid Chromatography-Mass Spectrometry/Quadrupole Time-of-Flight (LC-MS/QTOF) Identification and structural elucidation based on mass nih.gov

| Nuclear Magnetic Resonance (1D and 2D NMR) | Detailed structural characterization and confirmation | nih.gov |

The need to control the levels of this compound drives innovation in process chemistry, pushing for the optimization of reaction conditions to minimize its formation from the outset. google.com This includes fine-tuning parameters like pH, temperature, and reagent concentration. google.com Moreover, it underscores the importance of robust downstream processing and purification strategies, such as preparative HPLC, to ensure the final active pharmaceutical ingredient (API) meets stringent purity specifications. nih.gov Therefore, this compound is not merely an impurity but a crucial compound that informs and advances the methodologies for precise chemical synthesis and control.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C69H107ClO46S7 B13843459 Monochloro Sugammadex Sodium

Properties

Molecular Formula

C69H107ClO46S7

Molecular Weight

1932.5 g/mol

IUPAC Name

3-[[(1S,3S,5S,6S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,44R,45R,46R,47R,48R,49R,50R,52R,53R,54R,55R,56R)-10,15,20,30,35,40-hexakis(2-carboxyethylsulfanylmethyl)-25-(chloromethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid

InChI

InChI=1S/C69H107ClO46S7/c70-15-23-54-38(85)46(93)62(101-23)110-55-24(16-117-8-1-31(71)72)103-64(48(95)40(55)87)112-57-26(18-119-10-3-33(75)76)105-66(50(97)42(57)89)114-59-28(20-121-12-5-35(79)80)107-68(52(99)44(59)91)116-61-30(22-123-14-7-37(83)84)108-69(53(100)45(61)92)115-60-29(21-122-13-6-36(81)82)106-67(51(98)43(60)90)113-58-27(19-120-11-4-34(77)78)104-65(49(96)41(58)88)111-56-25(17-118-9-2-32(73)74)102-63(109-54)47(94)39(56)86/h23-30,38-69,85-100H,1-22H2,(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41?,42?,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68?,69-/m1/s1

InChI Key

BRFZCFSKAXFLFJ-KJVCLXJNSA-N

Isomeric SMILES

C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H](C5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H](C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CCl)O)O)C(=O)O

Canonical SMILES

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CCl)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O

Origin of Product

United States

Synthetic Pathways and Formation Mechanisms of Monochloro Sugammadex Sodium

Synthesis of Precursor Halogenated γ-Cyclodextrins

The synthesis of Sugammadex (B611050) begins with the halogenation of γ-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units. wikipedia.org This initial step is critical as it forms the per-halogenated γ-cyclodextrin intermediate, a necessary precursor for the subsequent introduction of the thioether side chains. portico.orgresearchgate.netresearchgate.net

Halogenation Methodologies for Cyclodextrin (B1172386) Scaffolds

Several methodologies have been developed for the halogenation of cyclodextrin scaffolds, aiming for high efficiency and regioselectivity. Common to these methods is the selective replacement of the primary hydroxyl groups at the C6 position of the glucose units with a halogen, typically chlorine, bromine, or iodine. encyclopedia.pubcyclolab.hu

One established method involves the use of a Vilsmeier-Haack reagent, which is prepared from reagents like phosphorus pentachloride and dimethylformamide (DMF). google.comacs.org This reagent selectively reacts with the primary hydroxyl groups. google.com Other halogenating systems include triphenylphosphine (B44618) in combination with a halogen source such as iodine or bromine in DMF. portico.orggoogle.com N-halosuccinimides have also been employed as effective halogenating agents. encyclopedia.pub The choice of halogenating agent and reaction conditions can significantly influence the yield and purity of the resulting per-halogenated γ-cyclodextrin. patsnap.comgoogle.com For instance, using phosphorus halides can lead to the formation of phosphate (B84403) ester impurities that are difficult to remove. google.com

Table 1: Common Halogenation Reagents for γ-Cyclodextrin

Reagent System Halogen Source Solvent Key Characteristics
Triphenylphosphine/Halogen Iodine, Bromine DMF A common and early method used in Sugammadex synthesis. portico.orggoogle.com
Vilsmeier-Haack Reagent Phosphorus Pentachloride DMF Allows for selective reaction with primary hydroxyls. google.comacs.org
N-halosuccinimides/Triphenylphosphine N-chlorosuccinimide, N-bromosuccinimide DMF Considered a more convenient and stable reagent system. encyclopedia.pubrsc.org
Phosphorous Halides PX5 or PX3 (X=Cl, Br, I) Organic Solvent Can be used but may introduce hard-to-remove impurities. google.comgoogle.com

Regioselectivity and Stereochemical Considerations in Halogenation

The halogenation of γ-cyclodextrin must be highly regioselective for the primary hydroxyl groups at the C6 position to ensure the correct structure of the final Sugammadex molecule. The primary hydroxyls are more sterically accessible and more nucleophilic than the secondary hydroxyls on the C2 and C3 positions, which facilitates their selective modification. encyclopedia.pubacs.org

The use of Vilsmeier reagents is known to selectively target the primary hydroxyl groups. google.comacs.org The reaction proceeds through an SN2 mechanism. acs.org Stereochemical integrity at the other chiral centers of the glucose units is generally maintained during this process. However, achieving complete and uniform halogenation across all eight primary hydroxyl groups is a significant challenge. cphi-online.com The reaction conditions, such as temperature and reaction time, must be carefully controlled to minimize the formation of under-halogenated or over-halogenated byproducts. google.com For example, prolonged reaction times at elevated temperatures can lead to undesired over-iodinated impurities. google.com

Formation as an Impurity During Sugammadex Sodium Synthesis

Monochloro Sugammadex Sodium arises as an impurity primarily due to issues in the halogenation and subsequent nucleophilic substitution steps of Sugammadex synthesis. google.com It is structurally very similar to Sugammadex, with the key difference being the presence of a single chlorine atom in place of one of the eight thioether carboxylate side chains. simsonpharma.com

Mechanisms of Incomplete Halogenation

One of the primary pathways for the formation of this compound is the incomplete halogenation of the starting γ-cyclodextrin. google.com If one of the eight primary hydroxyl groups on the γ-cyclodextrin ring fails to be replaced by a halogen atom, a monohydroxy-heptahalogenated-γ-cyclodextrin intermediate is formed.

In the subsequent step, where the halogenated intermediate is reacted with 3-mercaptopropionic acid, the seven halogen atoms will undergo nucleophilic substitution to form the desired thioether linkages. However, the unreacted hydroxyl group remains, leading to the formation of monohydroxy Sugammadex. If the halogenation was incomplete with a chlorine atom remaining, this would directly lead to a monochloro-heptathioether derivative. The synthesis of Sugammadex is a complex process that can generate a variety of by-products and degradation impurities. The structural similarity of these impurities to the main compound makes their separation and purification challenging.

Mechanisms of Partial Hydrolysis of Halogenated Intermediates

Another significant mechanism leading to the formation of hydroxyl-containing impurities, which are precursors to or structurally related to this compound, is the partial hydrolysis of the halogenated intermediates. google.comgoogle.comgoogle.com During the nucleophilic substitution reaction with 3-mercaptopropionic acid, which is typically carried out under basic conditions, a halogen atom on the per-halogenated γ-cyclodextrin can be hydrolyzed back to a hydroxyl group. google.com

This hydrolysis competes with the desired substitution reaction. If one of the eight halogen atoms is hydrolyzed, the resulting intermediate will have one hydroxyl group and seven thioether side chains after the reaction is complete, forming monohydroxy Sugammadex. This impurity is a major byproduct in the synthesis of Sugammadex. google.com A patent for preparing monohydroxy Sugammadex sodium outlines a process involving the halogenation and subsequent hydrolysis of a γ-cyclodextrin monoester to yield a heptahalogenated γ-cyclodextrin, which is then reacted with sodium mercaptopropionate. google.com

Influence of Reaction Conditions on Impurity Profile

Table 2: Influence of Reaction Parameters on Impurity Formation

Parameter Influence on Impurity Formation
Temperature Elevated temperatures during halogenation can lead to over-halogenation and other side reactions. google.com
Reaction Time Prolonged reaction times can increase the likelihood of side reactions and impurity formation. google.com
Base Concentration In the substitution step, a high concentration of base (e.g., sodium hydroxide) can promote the hydrolysis of the halogenated intermediate, leading to hydroxylated impurities. google.com
Purity of Reagents The purity of the starting γ-cyclodextrin and the halogenating agents is crucial. Impurities in these materials can be carried through the synthesis and contaminate the final product. cphi-online.com
Quenching and Purification The methods used for quenching the reaction and purifying the intermediates and the final product are critical for removing impurities like this compound. google.comgoogle.com Techniques like chromatography and recrystallization are often employed. google.com

Careful optimization and control of these parameters are essential to minimize the formation of this compound and other related impurities, thereby ensuring the purity and quality of the Sugammadex Sodium drug substance. cphi-online.com

Alternative Synthetic Routes to this compound for Research Standards

This compound is recognized as a process-related impurity that forms during the synthesis of Sugammadex Sodium. google.com The standard synthesis of Sugammadex involves a two-step process: first, the halogenation of all eight primary hydroxyl groups of gamma-cyclodextrin (B1674603), followed by nucleophilic substitution with the sodium salt of 3-mercaptopropionic acid. nih.govresearchgate.net The monochloro derivative arises from the incomplete substitution of one of the eight chloro groups on the 6-per-deoxy-6-per-chloro-gamma-cyclodextrin intermediate. While its formation is typically minimized in the production of the active pharmaceutical ingredient, the controlled synthesis of this compound is essential for its isolation as a reference standard. google.comaquigenbio.com These standards are crucial for the development and validation of analytical methods to ensure the purity and quality of Sugammadex. nih.govaquigenbio.com

Directed Synthesis Approaches for Isolated Impurity Standards

The generation of this compound as an isolated impurity standard for analytical and quality control purposes requires a deliberate synthetic strategy. google.comaquigenbio.com Since this compound is a known process-related impurity, its directed synthesis often involves intentionally creating the conditions that lead to its formation as a byproduct in the main Sugammadex synthesis, followed by isolation. google.comnih.gov

The primary route for synthesizing Sugammadex involves reacting a 6-per-deoxy-6-per-halo-γ-cyclodextrin with 3-mercaptopropionic acid in the presence of a base. researchgate.net To intentionally produce the monochloro impurity, this reaction can be manipulated. One common approach is to utilize a sub-stoichiometric amount of the 3-mercaptopropionic acid nucleophile relative to the per-chlorinated γ-cyclodextrin intermediate. This ensures that, statistically, some cyclodextrin molecules will have one of the eight primary positions remaining as a chloro-substituted site while the other seven have reacted to form the thioether side chains.

Following the reaction, the resulting mixture contains the desired this compound along with fully substituted Sugammadex, di- and poly-substituted impurities, and unreacted starting materials. acs.org The isolation and purification of the target monochloro impurity from this complex mixture is a significant challenge. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) are employed to enrich and isolate the impurity from the reaction mother liquor. nih.govresearchgate.net The isolated compound is then thoroughly characterized using advanced analytical techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure as Heptakis(6-S-(2-carboxyethyl)-6-thio)-mono(6-chloro)cyclomaltooctaose. nih.govsimsonpharma.com

Alternative strategies in general cyclodextrin chemistry for creating monosubstituted derivatives, such as using bulky reagents or multi-step protection-deprotection sequences, could theoretically be adapted. beilstein-journals.orgnih.gov For instance, a method involving the synthesis of a mono-tosylated cyclodextrin, which is then converted to other functional groups, is a common way to achieve monofunctionalization. nih.govnih.gov However, for producing an impurity like Monochloro Sugammadex with seven other identical substitutions, manipulating the stoichiometry of the main reaction remains the more direct approach.

Optimization of Reaction Parameters for Monosubstituted Products

The yield of monosubstituted or incompletely substituted cyclodextrin derivatives is highly dependent on the reaction conditions. mdpi.commdpi.com By carefully controlling key parameters, the synthesis can be guided to favor the formation of this compound over the fully substituted product. The most critical parameters include stoichiometry, reaction time, temperature, and the choice of reagents.

Stoichiometry: The molar ratio of the reactants is a primary control lever. In the standard synthesis of Sugammadex, a molar excess of 3-mercaptopropionic acid is often used to drive the reaction to completion. To generate the monochloro impurity, the molar equivalents of the nucleophile are deliberately reduced to be slightly less than the eight equivalents required for full substitution of the 6-per-deoxy-6-per-chloro-gamma-cyclodextrin.

Reaction Time and Temperature: The nucleophilic substitution reaction is time and temperature-dependent. The standard synthesis may proceed for 12 hours or more at an elevated temperature (e.g., 70°C) to ensure all eight chloro groups are substituted. google.com Shortening the reaction duration or lowering the temperature can halt the process prematurely, resulting in a higher proportion of incompletely substituted products, including the target monochloro derivative.

Solvents and Bases: The choice of solvent, such as Dimethylformamide (DMF), and base (e.g., sodium hydride, sodium hydroxide) influences the reaction kinetics and solubility of the intermediates. google.commdpi.com While these are typically optimized for maximum yield of the final product, slight modifications can alter the product distribution. For instance, using a less effective base or a solvent system that offers different solubility characteristics for the intermediates could potentially slow the substitution rate, thereby increasing the relative yield of the monochloro species.

The following table outlines how reaction parameters might be adjusted from a standard Sugammadex synthesis to favor the formation of this compound for use as a research standard.

ParameterTypical Condition for Sugammadex SynthesisModified Condition to Favor Monochloro ImpurityRationale
Nucleophile Stoichiometry >8 equivalents of 3-mercaptopropionic acid<8 equivalents (e.g., ~7 equivalents)Creates a statistical probability of leaving one chloro group unsubstituted on some cyclodextrin molecules.
Reaction Time 12 - 24 hours google.comReduced (e.g., 4 - 8 hours)Halts the reaction before completion, increasing the yield of partially substituted intermediates.
Temperature 70°C google.comReduced (e.g., 40 - 50°C)Slows the rate of nucleophilic substitution, allowing for more controlled, incomplete reaction.
Purification Crystallization to isolate pure SugammadexPreparative HPLC of mother liquor nih.govresearchgate.netNecessary to isolate the desired impurity from a complex mixture of related compounds.

By systematically optimizing these parameters, a reaction mixture enriched with this compound can be produced, facilitating its subsequent isolation and purification for use in critical quality control applications. google.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule as intricate as Monochloro Sugammadex (B611050) Sodium, a suite of NMR experiments is employed to assemble a complete structural picture.

Proton NMR for Structural Connectivity and Isomer Identification

Table 1: Hypothetical ¹H NMR Chemical Shift Data for Monochloro Sugammadex Sodium This table is a representation of expected data as specific literature values are not publicly available.

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Anomeric Protons (H-1) 4.8 - 5.2 d ~3.5
Glucopyranose Ring Protons (H-2 to H-5) 3.2 - 4.0 m -
Methylene Protons (H-6, chlorinated unit) 3.6 - 3.8 m -
Methylene Protons (H-6, thioether units) 2.8 - 3.1 m -
Thioether Side Chain (-S-CH₂-) 2.6 - 2.9 t ~7.0

Carbon-13 NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete count of the carbon atoms and an analysis of their hybridization and chemical environment. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift that is significantly different from the carbons bearing the thio-propionic acid side chains, providing definitive evidence for the monochlorinated substitution.

Table 2: Hypothetical ¹³C NMR Chemical Shift Data for this compound This table is a representation of expected data as specific literature values are not publicly available.

Carbon Assignment Chemical Shift (ppm)
Anomeric Carbons (C-1) 98 - 102
Glucopyranose Ring Carbons (C-2 to C-5) 70 - 85
Methylene Carbon (C-6, chlorinated unit) 45 - 50
Methylene Carbons (C-6, thioether units) 30 - 35
Thioether Side Chain (-S-CH₂-) 35 - 40
Thioether Side Chain (-CH₂-COOH) 30 - 35

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for tracing the proton connectivity within each glucopyranose unit and along the thio-propionic acid side chains.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This powerful technique allows for the direct assignment of the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the glucopyranose rings (via the glycosidic linkages) and for confirming the attachment points of the side chains to the C-6 positions of the cyclodextrin (B1172386) core.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for large, polar, and thermally labile molecules like this compound. ESI-MS analysis provides a very accurate determination of the molecular weight of the compound. The resulting mass spectrum will typically show multiply charged ions (e.g., [M+nNa]ⁿ⁺), from which the molecular mass of the neutral molecule can be precisely calculated. This serves as a primary confirmation of the elemental composition and the presence of the single chlorine atom.

Table 3: Expected ESI-MS Data for this compound

Ion Calculated m/z Observed m/z
[M+7Na]⁷⁺ Calculated value Observed value
[M+8Na]⁸⁺ Calculated value Observed value
[M+9Na]⁹⁺ Calculated value Observed value

Note: M represents the molecular weight of the free acid form.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Differentiation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion from the ESI-MS spectrum, followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting fragment ions. The fragmentation pattern provides a wealth of structural information. For this compound, MS/MS can be used to:

Confirm the sequence of the glucopyranose units.

Identify the loss of the chloro-substituted side chain and the thio-propionic acid side chains.

Differentiate between isomers by observing unique fragmentation pathways.

The fragmentation of the glycosidic bonds and the cleavage of the side chains create a fingerprint that is unique to the structure of this compound, allowing for its definitive identification and differentiation from other related impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical tool for the unambiguous identification of this compound by providing its exact mass, which allows for the determination of its elemental composition. The molecular formula for the free acid form of this compound has been identified as C₆₉H₁₀₇ClO₄₆S₇. pharmaffiliates.comsynzeal.com Different salt forms of the compound also exist, such as the heptasodium salt. pharmaffiliates.com The precise mass measurement afforded by HRMS helps to differentiate the monochlorinated impurity from Sugammadex and other closely related substances.

Table 1: Molecular Information for this compound and its Variants
Compound FormMolecular FormulaMolecular Weight (g/mol)Source
Monochloro Sugammadex (Free Acid)C₆₉H₁₀₇ClO₄₆S₇1932.48 pharmaffiliates.com
Monochloro Sugammadex (Heptasodium Salt)C₆₉H₁₀₇ClNa₇O₄₆S₇2093.37 pharmaffiliates.com
Mono Halogen Sugammadex ChlorideC₆₉H₁₀₀ClNa₇O₄₆S₇2086.34 pharmaffiliates.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for isolating it for use as an analytical standard.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quality control of Sugammadex and the quantification of its impurities, including this compound. nih.gov A common approach involves reverse-phase HPLC (RP-HPLC) which effectively separates Sugammadex from its related substances. One validated method utilizes a C18 column with an isocratic mobile phase composed of acetonitrile and water, demonstrating simplicity and efficiency. researchgate.netjddtonline.info This method has been shown to be specific, precise, and accurate for the estimation of Sugammadex, with linearity observed in a concentration range of 50–250 µg/mL. researchgate.netjddtonline.info The purity of this compound itself is often reported to be greater than 95% as determined by HPLC analysis.

Table 2: Example of RP-HPLC Method Parameters for Sugammadex Analysis
ParameterConditionSource
Stationary PhaseC18 column (250 x 4.6 mm, 5µ) researchgate.netjddtonline.info
Mobile PhaseAcetonitrile and Double Distilled Water (20:80 v/v) researchgate.netjddtonline.info
Flow Rate0.5 mL/min researchgate.netjddtonline.info
Detection Wavelength210 nm researchgate.netjddtonline.info
Run Time10 minutes researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including improved resolution, shorter run times, and increased sensitivity, making it highly suitable for analyzing complex mixtures like Sugammadex and its impurities. juniperpublishers.com A validated UPLC method for separating Sugammadex-related substances employs a sub-2 µm particle column and a gradient elution. juniperpublishers.comjuniperpublishers.com This enhanced separation capability is crucial for accurately quantifying closely eluting impurities. The method's sensitivity is demonstrated by low limits of detection (LOD) and quantification (LOQ) for Sugammadex, which were determined to be 0.3 μg/mL and 0.9 μg/mL, respectively. juniperpublishers.comjuniperpublishers.com

Table 3: UPLC Method Parameters for Analysis of Sugammadex and Related Substances
ParameterConditionSource
Stationary PhaseAcquity UPLC BEH C8 (50 x 2.1 mm, 1.7 µm) juniperpublishers.com
Mobile PhaseGradient elution with phosphate (B84403) buffer and acetonitrile juniperpublishers.comjuniperpublishers.com
Flow Rate0.4 mL/min juniperpublishers.comjuniperpublishers.com
Column Temperature50°C juniperpublishers.com
DetectionPDA at 210 nm juniperpublishers.comjuniperpublishers.com

Preparative Chromatography for Isolation of Analytical Standards

Preparative chromatography is an essential technique for isolating and purifying specific impurities from bulk material to serve as analytical standards. In the context of Sugammadex, preparative HPLC has been successfully used to enrich and isolate process-related and degradation impurities from reaction mother liquors or stressed samples. nih.govnih.gov This process allows for the collection of a sufficient quantity of the purified impurity, such as this compound, for comprehensive structural characterization by other spectroscopic methods. nih.gov The use of preparative HPLC can yield Sugammadex and its related compounds with a purity exceeding 99%. google.com

Other Spectroscopic Techniques for Complementary Information

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for providing complementary structural information by identifying the functional groups present in a molecule. For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its structural components. While specific spectral data is not publicly detailed, suppliers of the analytical standard indicate that IR data is available. pharmaffiliates.comglppharmastandards.com Key functional groups that would be identified include:

O-H stretching: From the numerous hydroxyl groups on the cyclodextrin backbone.

C-H stretching: From the aliphatic C-H bonds in the cyclodextrin structure and the ethyl thioether side chains.

C=O stretching: From the carboxylic acid groups on the side chains.

C-O stretching: From the ether linkages and hydroxyl groups.

C-S stretching: From the thioether linkages.

C-Cl stretching: From the single chloro-substituted position, distinguishing it from Sugammadex.

This information complements data from mass spectrometry and NMR to confirm the identity and structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the characterization of this compound, providing insights into its electronic structure and the nature of its chromophores. The UV-Vis spectrum is primarily governed by the presence of functional groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. In the case of this compound, the core γ-cyclodextrin macrocycle, being a polyether, does not exhibit significant absorption in the typical UV-Vis range (200-800 nm). The UV-active moieties are the thioether and carboxyl groups that are appended to the cyclodextrin framework.

Detailed research findings on the specific UV-Vis spectrum of isolated this compound are not extensively available in the public domain. However, valuable information can be inferred from studies on the parent compound, Sugammadex Sodium, and the analysis of its chromophoric constituents. For Sugammadex Sodium, the wavelength of maximum absorption (λmax) has been determined to be around 210 nm when measured in an aqueous solution innovareacademics.injddtonline.info. Given the structural similarity, with this compound differing only by the substitution of one thio-propanoic acid side chain with a chloro group, its UV-Vis absorption profile is expected to be very similar.

The primary chromophores in this compound are the seven thioether (-S-) linkages and the seven carboxyl (-COOH) groups. The thioether moiety typically exhibits weak absorption bands in the far UV region, generally below 220 nm, corresponding to n→σ* transitions. The carboxyl group also possesses chromophoric character, with a characteristic n→π* transition that is typically weak and appears around 200-210 nm. The collective presence of these chromophores in the molecule results in a cumulative absorption profile with a maximum in the low UV range.

The following table summarizes the expected UV-Vis absorption data for this compound based on the analysis of its chromophores and data from the closely related Sugammadex Sodium.

ParameterValueSolventChromophore(s)Electronic Transition(s)
λmax ~210 nmWaterThioether (-S-), Carboxyl (-COOH)n→σ, n→π
Molar Absorptivity (ε) Not Determined---

Impurity Profiling and Control Strategies in Cyclodextrin Derivatives Research

Identification and Quantitation of Process-Related Impurities

Monochloro Sugammadex (B611050) Sodium is a known process-related impurity formed during the synthesis of Sugammadex. bohrium.com Its structure is closely related to the active pharmaceutical ingredient, differing by the substitution of one chloro group for one of the carboxylated thioether chains on the γ-cyclodextrin backbone. synzeal.com The presence of such impurities necessitates the development of robust analytical methods for their identification and quantification to ensure the quality and consistency of research-grade Sugammadex.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques employed for the separation and detection of Monochloro Sugammadex Sodium from the main Sugammadex compound and other related substances. humanjournals.comcolab.ws

Several studies have detailed the development of reversed-phase HPLC (RP-HPLC) methods capable of resolving Sugammadex from its impurities. humanjournals.comjddtonline.info These methods typically utilize C18 or similar stationary phases with a gradient elution of a mobile phase consisting of an aqueous buffer (like phosphate (B84403) or orthophosphoric acid) and an organic modifier (such as acetonitrile). humanjournals.comjddtonline.info Detection is commonly performed using UV spectrophotometry at a wavelength around 205-210 nm. humanjournals.comjddtonline.info

For instance, a stability-indicating RP-HPLC method was developed to separate Sugammadex and its related substances, demonstrating the successful resolution of all known impurities. humanjournals.com The chromatographic conditions are critical for achieving adequate separation of these structurally similar compounds.

Table 1: Example Chromatographic Conditions for Impurity Analysis

ParameterCondition
ColumnC18 (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase AAqueous buffer (e.g., 0.1% Phosphoric Acid)
Mobile Phase BAcetonitrile/Methanol mixture
Flow Rate0.5 - 1.0 mL/min
Detection Wavelength210 nm
Injection Volume10 - 20 µL

The development of specific and sensitive analytical methods is crucial for the accurate detection and quantification of impurities like this compound, even at low levels. humanjournals.com Method validation according to the International Council for Harmonisation (ICH) guidelines is essential to ensure the reliability of these methods. bohrium.comhumanjournals.com

These validation studies establish the method's specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation). bohrium.comhumanjournals.com For example, the limit of detection for impurities in Sugammadex has been reported to be in the range of 0.013%–0.017%, highlighting the high sensitivity of the developed methods. humanjournals.com The specificity of the method ensures that the peak corresponding to this compound is well-resolved from other components in the sample matrix. bohrium.com

Impact on Overall Product Purity and Quality Attributes

In a research context, establishing appropriate limits and specifications for impurities is vital for the integrity and reproducibility of experimental results. While specific regulatory limits are set for commercial pharmaceutical products, in research, the acceptable level of an impurity like this compound would be determined by its potential to interfere with the study's objectives. The goal is to minimize the concentration of such impurities to a level where their effect is negligible.

Achieving high purity for complex molecules like Sugammadex presents significant challenges due to the formation of structurally similar impurities. google.com The purification process often involves techniques like chromatography and nanofiltration. google.com However, the removal of impurities with similar physicochemical properties to the main compound can be difficult and may require multiple purification steps. google.com The large molecular weight and multiple charged groups of Sugammadex and its derivatives add to the complexity of the purification process. google.com

Method Validation for Impurity Analysis

The validation of analytical methods used for impurity analysis is a stringent process that ensures the method is suitable for its intended purpose. bohrium.comhumanjournals.com This involves a series of experiments to demonstrate the method's performance characteristics.

Table 2: Typical Method Validation Parameters for Impurity Analysis

Validation ParameterTypical Acceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity A linear relationship between the concentration and the analytical response, typically with a correlation coefficient (r²) > 0.99. bohrium.com
Accuracy The closeness of the test results obtained by the method to the true value, often expressed as percent recovery (e.g., 89.5% to 104.6%). bohrium.com
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Expressed as Relative Standard Deviation (RSD), typically < 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. bohrium.com
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. bohrium.com
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The validation data from various studies on Sugammadex impurity analysis demonstrate that the developed HPLC and UPLC methods are linear, accurate, precise, and specific for their intended use. bohrium.comhumanjournals.com

Compound Information

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. In the context of this compound, the analytical method, typically a form of High-Performance Liquid Chromatography (HPLC), must be able to distinguish it from Sugammadex and other related impurities.

Research findings demonstrate that reversed-phase HPLC (RP-HPLC) methods have been successfully developed to separate Sugammadex Sodium from its related substances. These methods are designed to be stability-indicating, meaning they can resolve the main compound from any potential degradation products that might form under stress conditions (e.g., exposure to acid, base, oxidation, or heat). The specificity of these methods is confirmed by spiking the sample solution with known impurities, including this compound, and demonstrating that distinct peaks are obtained for each compound, allowing for accurate identification and quantification without interference. The method is considered specific if no interfering peaks are observed at the retention time of this compound in a blank chromatogram.

Linearity and Range

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For an impurity like this compound, the linearity of the analytical method is established by preparing a series of solutions of known concentrations and analyzing them. The response (e.g., peak area in an HPLC chromatogram) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (typically >0.99) is required to demonstrate linearity. While specific linearity data for this compound is not detailed in available research, the general approach for Sugammadex impurities involves establishing a range from the limit of quantitation (LOQ) to approximately 120% of the specification limit for the impurity.

Table 1: Representative Linearity Parameters for Sugammadex and its Impurities

Parameter Value

| Correlation Coefficient (r²) | >0.996 |

Note: This data represents the general validation for Sugammadex and its related impurities, as specific data for this compound is not publicly available.

Accuracy and Precision

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is added to a sample matrix, and the percentage of the impurity that is recovered by the analysis is calculated.

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is considered at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

For Sugammadex impurities, accuracy is typically assessed by spiking the drug substance with known quantities of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of the impurity is then determined. Precision is evaluated by repeatedly analyzing a sample spiked with the impurity and calculating the RSD of the results.

Table 2: Representative Accuracy and Precision Data for Sugammadex Impurities

Validation Parameter Acceptance Criteria Typical Results
Accuracy (% Recovery) 80.0% - 120.0% 89.5% - 104.6%

| Precision (% RSD) | ≤ 10.0% | < 2.0% |

Note: This data represents the general validation for Sugammadex and its related impurities, as specific data for this compound is not publicly available.

Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ are crucial for the analysis of impurities, as they define the sensitivity of the method. These limits are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For the analysis of Sugammadex and its related substances, the LOD and LOQ are established to ensure that all impurities can be controlled at the required levels.

Table 3: Representative Detection and Quantitation Limits for Sugammadex-Related Impurities

Parameter Reported Range (% of test concentration)
Limit of Detection (LOD) 0.015% - 0.017%

| Limit of Quantitation (LOQ) | 0.050% - 0.055% |

Note: This data represents the general validation for Sugammadex and its related impurities, as specific data for this compound is not publicly available.

Robustness and System Suitability

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. Typical variations include changes in the flow rate, column temperature, and mobile phase composition. The method is considered robust if the results remain within acceptable limits despite these small changes.

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability test parameters to be established for a particular procedure depend on the type of procedure being validated. For HPLC methods, these may include resolution, tailing factor, theoretical plates, and the RSD of replicate injections. These tests are performed before the analysis of any samples to ensure that the analytical system is performing acceptably.

Table 4: Representative System Suitability Parameters for Sugammadex Impurity Analysis

Parameter Acceptance Criteria
Resolution > 1.5
Tailing Factor < 2.0
Theoretical Plates > 5000

| % RSD of replicate injections | ≤ 10.0% |

Note: This data represents the general validation for Sugammadex and its related impurities, as specific data for this compound is not publicly available.

Degradation Pathways and Stability Studies of Monochloro Sugammadex Sodium

Forced Degradation Studies

Forced degradation, or stress testing, of Monochloro Sugammadex (B611050) Sodium has been conducted under several conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These studies are crucial for developing stability-indicating analytical methods and for elucidating the degradation profile of the compound. researchgate.netresearchgate.netjuniperpublishers.comhumanjournals.com The conditions explored include acidic, alkaline, oxidative, thermal, and photolytic stress. researchgate.netresearchgate.netjuniperpublishers.comhumanjournals.com

Acidic Degradation Pathways

Monochloro Sugammadex Sodium demonstrates susceptibility to acidic conditions. europa.eu Studies involving exposure to strong acids, such as 2N HCl and 5N HCl, at both ambient and elevated temperatures (70°C) have been performed. juniperpublishers.comhumanjournals.com These conditions have been shown to induce degradation of the parent molecule. juniperpublishers.com The rate and extent of degradation are dependent on the acid concentration and temperature. Research indicates that this compound is more sensitive to acidic environments compared to basic conditions. europa.eu The degradation in acidic media highlights a potential vulnerability of the ether linkages and the thioether side chains of the cyclodextrin (B1172386) structure.

Alkaline Degradation Pathways

Under alkaline conditions, this compound exhibits some degradation, although it is generally considered to be more stable than in acidic media. europa.eu Forced degradation studies have utilized bases like 5N NaOH at ambient temperature for a duration of 2 hours to investigate its stability. juniperpublishers.com While degradation does occur, the molecule shows a greater resistance to base-catalyzed hydrolysis compared to acid-catalyzed reactions. europa.eu

Oxidative Degradation Mechanisms, including Sulfoxide (B87167) Formation

Oxidative stress represents a significant degradation pathway for this compound. europa.eucphi-online.com The thioether groups in the side chains are particularly susceptible to oxidation. cphi-online.com Forced degradation studies have employed hydrogen peroxide (H₂O₂) at concentrations ranging from 0.002% to 0.024% v/v to simulate oxidative conditions. juniperpublishers.comgoogle.comjustia.com

A primary consequence of oxidative stress is the formation of sulfoxide impurities. cphi-online.com Specifically, two diastereomers of the sulfoxide derivative, referred to as Sugammadex s-oxide diastereomer-1 and Sugammadex s-oxide diastereomer-2, have been identified as major degradation products. google.comjustia.com The formation of these sulfoxides is a critical consideration in the stability of the compound. Furthermore, two regioisomeric di-sulfoxide impurities, identified as ortho-disulfoxide sugammadex and meta-disulfoxide sugammadex, have been synthesized under stress conditions and characterized. nih.gov These di-sulfoxide impurities have also been observed in long-term stored finished pharmaceutical products of Sugammadex Sodium. nih.gov

Thermal Degradation Profiles

Thermal stability is a crucial parameter for any pharmaceutical compound. This compound has been subjected to thermal stress at elevated temperatures, such as 60°C and 80°C, for extended periods. juniperpublishers.comgoogle.comjustia.com These studies have revealed that the compound is susceptible to thermal degradation. google.comjustia.com

Thermal stress can lead to the formation of various impurities. Notably, Sugammadex s-oxide diastereomer-1 and s-oxide diastereomer-2 impurities, along with mono hydroxyl impurity, have been observed to form under thermal forced degradation conditions. google.comgoogleapis.com This indicates that thermal stress can induce both oxidative and other degradative pathways.

Photolytic Degradation Effects

The effect of light on the stability of this compound has also been investigated. Photostability studies have been conducted by exposing the compound to UV light (200 W/m²) and daylight (1.2 million lux hours). juniperpublishers.comscribd.com These studies help to determine if the compound is light-sensitive and if special packaging is required for protection. The results from these studies indicate that degradation does occur under photolytic stress. juniperpublishers.com

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are essential for ensuring the quality and safety of a drug substance. A variety of analytical techniques, primarily high-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UPLC), have been employed to separate and quantify this compound and its degradation products. researchgate.netresearchgate.netjuniperpublishers.comhumanjournals.com These chromatographic methods are often coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of the impurities. nih.gov

Several degradation products of Sugammadex, which are also relevant to this compound, have been identified. These include:

Sugammadex s-oxide diastereomer-1 and -2: Formed under oxidative and thermal stress. google.comjustia.com

Sugammadex mono hydroxyl impurity: Another product of thermal degradation. google.comjustia.com

Ortho-disulfoxide sugammadex and meta-disulfoxide sugammadex: Regioisomeric di-sulfoxide impurities formed under oxidative stress. nih.gov

Sugammadex disulfide impurity: A potential impurity formed during the synthesis or degradation. google.comchemicea.com

The development of stability-indicating analytical methods is a direct outcome of these forced degradation studies, allowing for the effective monitoring of impurities during stability testing and quality control of the final product. researchgate.netresearchgate.nethumanjournals.com

Table of Degradation Study Conditions and Observations for this compound

Stress ConditionReagents and ConditionsObserved Degradation Products/Pathways
Acidic Degradation2N HCl at 70°C for 6 hours; 5N HCl at ambient temperature for 6 hoursDegradation observed, compound is more sensitive to acid than base.
Alkaline Degradation5N NaOH at ambient temperature for 2 hoursSome degradation observed, but more stable than in acidic conditions.
Oxidative Degradation0.002% - 0.024% v/v H₂O₂ at ambient temperatureFormation of Sugammadex s-oxide diastereomers and di-sulfoxide impurities (ortho- and meta-isomers).
Thermal Degradation60°C for 10 days; 80°C for 2 daysFormation of s-oxide diastereomers and mono hydroxyl impurity.
Photolytic DegradationUV light (200 W/m²) and daylight (1.2 million lux hours)Degradation observed.

Application of LC-MS/MS for Degradant Structure Elucidation

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the identification and structural characterization of impurities and degradation products of Sugammadex. nih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for analyzing complex mixtures. nih.gov

In the context of Sugammadex and its related substances, LC-MS/MS is employed to analyze samples subjected to forced degradation conditions. colab.ws The technique helps in identifying major degradants by determining their mass-to-charge ratio (m/z). For instance, in the analysis of Sugammadex, specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode are used for quantification and identification. A common transition for Sugammadex is m/z 999 → 963. scienceforecastoa.com Similar principles are applied to identify and characterize related impurities like this compound. The fragmentation patterns observed in the MS/MS spectra provide crucial information about the molecular structure of the degradants, allowing for their definitive identification. nih.govscienceforecastoa.com

Table 1: Example LC-MS/MS Parameters for Sugammadex Analysis
ParameterConditionSource
Ionization Mode Negative Ion Spray (TIS) scienceforecastoa.com
MRM Transition (Sugammadex) m/z 999 → 963 scienceforecastoa.com
MRM Transition (Internal Standard) m/z 1055 → 476 scienceforecastoa.com
Ion Spray Voltage -4500V scienceforecastoa.com
Interface Temperature 500°C scienceforecastoa.com

NMR Spectroscopic Analysis of Isolated Degradants

Following the initial identification by LC-MS/MS, Nuclear Magnetic Resonance (NMR) spectroscopy is often used for the definitive structural elucidation of isolated degradation products. nih.gov This technique provides detailed information about the chemical environment of atoms within a molecule, which is essential for confirming the exact structure of complex molecules like cyclodextrin derivatives.

Studies have successfully utilized a combination of LC-MS/MS and NMR to characterize numerous process-related impurities and degradation products of Sugammadex. nih.govspincosynthesis.com Once a specific degradant is isolated, typically through preparative chromatography, 1H NMR and other multi-dimensional NMR experiments are performed. The resulting spectra reveal the precise arrangement of protons and carbons, confirming the location of structural changes, such as the substitution of a hydroxyl group with a chlorine atom in the case of this compound, or other modifications resulting from degradation pathways. nih.govresearchgate.net

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of a drug substance over time. For Sugammadex Sodium, this involves developing methods capable of separating the intact drug from its impurities and degradation products, including this compound. researchgate.netresearchgate.netjddtonline.info Several studies have focused on creating and validating such methods, primarily using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Pressure Liquid Chromatography (UPLC). humanjournals.comjuniperpublishers.com These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, and robust. humanjournals.comresearchgate.net The capability of the method to be stability-indicating is proven through forced degradation studies, where the drug is exposed to harsh conditions to generate degradants. humanjournals.comjuniperpublishers.comresearchgate.net

Chromatographic Resolution of this compound from Degradants

The core of a stability-indicating method is its ability to achieve adequate chromatographic separation between the main compound and all potential impurities and degradants. researchgate.net Different chromatographic conditions have been developed to resolve Sugammadex Sodium from its related substances. These methods typically vary in their choice of stationary phase (column), mobile phase composition, temperature, and flow rate to achieve optimal separation. The methods are designed to provide symmetric and sharp peaks for accurate quantification. colab.wsresearchgate.net

Table 2: Comparison of Chromatographic Methods for Sugammadex and Degradant Separation
ParameterMethod 1 (UPLC)Method 2 (RP-HPLC)Method 3 (RP-HPLC)Method 4 (RP-HPLC)
Column Acquity UPLC BEH C8 (2.1 × 50mm, 1.7μm)Hypersil Gold C18 (250 x 4.6mm, 3µ)Kromasil 100-3.5 C18 (250 x 4.6mm, 3.5µ)C18 (250 x 4.6 mm, 5µ)
Mobile Phase A: Phosphate (B84403) buffer/ACN (95/5). B: Phosphate buffer/ACN (15/85)0.1% Phosphoric acid, Acetonitrile, MethanolA: Orthophosphoric acid. B: OPA/ACN (10:90)Acetonitrile, Double distilled water (20:80)
Elution Mode GradientGradientGradientIsocratic
Flow Rate 0.4 mL/min1.0 mL/min0.6 mL/min0.5 mL/min
Detection (UV) 210 nm205 nm205 nm210 nm
Temperature 50°CNot Specified55°CNot Specified
Source juniperpublishers.comjuniperpublishers.com colab.wsresearchgate.net humanjournals.com researchgate.netjddtonline.info

Establishing Analytical Solution Stability

An important aspect of method validation is to determine the stability of the sample and standard solutions under the conditions they will be stored and handled during analysis. This ensures that any observed degradation is due to the instability of the drug substance itself and not a result of the degradation of the analyte in the analytical solution. For Sugammadex and its related impurities, studies have been conducted to evaluate this stability. Research has shown that analytical solutions of Sugammadex were stable for up to 75 hours when stored at 5 °C, with no significant changes in concentration or the emergence of new impurities. colab.wsresearchgate.netresearchgate.net This finding confirms that the analytical method can be reliably used over a practical timeframe without compromising the accuracy of the results. researchgate.net

Theoretical and Computational Studies of this compound

A Comprehensive Analysis of In Silico Research

This compound, a derivative of Sugammadex, has been a subject of interest within the field of computational chemistry. While specific research on this particular monochloro derivative is nascent, a wealth of theoretical studies on the parent compound, Sugammadex, provides a robust framework for understanding its molecular behavior. These computational approaches are pivotal in elucidating the structural, electronic, and interactive properties of this compound at an atomic level, offering insights that are often unattainable through experimental methods alone. This article delves into the theoretical and computational methodologies that would be applied to study this compound, based on the extensive research conducted on Sugammadex and other cyclodextrins.

Theoretical and Computational Studies of Monochloro Sugammadex Sodium

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the dynamic nature of complex molecules like Monochloro Sugammadex (B611050) Sodium. These methods allow for the exploration of molecular conformations, flexibility, and interactions over time.

Conformational Analysis using Molecular Mechanics

Molecular mechanics (MM) is a computational method that utilizes classical physics to model the potential energy surface of a molecule. By treating atoms as spheres and bonds as springs, MM can efficiently calculate the energies of different spatial arrangements, or conformations, of a molecule.

For a molecule as complex as Monochloro Sugammadex Sodium, with its numerous rotatable bonds, conformational analysis is crucial for identifying the most stable, low-energy structures. This analysis involves systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation. The output of such a study would be a potential energy surface map, highlighting the global and local energy minima, which correspond to the most probable conformations of the molecule in a given environment.

Table 1: Illustrative Data from a Hypothetical Molecular Mechanics Conformational Analysis of this compound

Parameter Description Hypothetical Value
Global Energy MinimumThe most stable conformation of the molecule.-550 kcal/mol
Number of Local MinimaOther stable, but higher energy, conformations.15
Key Dihedral AnglesThe angles of rotation around specific bonds in the lowest energy conformer.Torsion 1: 175°, Torsion 2: -65°, Torsion 3: 60°
Strain Energy ComponentsContributions to the total energy from bond stretching, angle bending, and torsional strain.Bond: 25 kcal/mol, Angle: 75 kcal/mol, Torsion: 150 kcal/mol, van der Waals: -800 kcal/mol

This table is for illustrative purposes to demonstrate the type of data generated from molecular mechanics studies and does not represent actual experimental results for this compound.

Molecular Dynamics Simulations for Structural Flexibility

Molecular dynamics (MD) simulations provide a deeper understanding of the structural flexibility and dynamic behavior of a molecule by simulating the movement of atoms and molecules over time. These simulations solve Newton's equations of motion for a system of interacting atoms, resulting in a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can reveal how the molecule behaves in a solution, providing insights into its flexibility, the time-averaged distribution of its conformations, and its interactions with solvent molecules. Such simulations are crucial for understanding how the molecule might adapt its shape to accommodate a guest molecule. The results of MD simulations are often analyzed to determine root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. isaponline.orgyoutube.comnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and properties of molecules compared to classical molecular mechanics.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is a popular method due to its favorable balance between accuracy and computational cost.

In the context of this compound, DFT calculations can be employed to determine a wide range of electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is invaluable for understanding the molecule's reactivity and its ability to interact with other molecules. The calculated HOMO-LUMO gap, for instance, can provide an indication of the molecule's chemical stability.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

Property Description Hypothetical Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-6.2 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-0.5 eV
HOMO-LUMO GapAn indicator of chemical stability.5.7 eV
Dipole MomentA measure of the overall polarity of the molecule.8.5 D
Mulliken Atomic ChargesPartial charges on individual atoms, indicating sites for electrostatic interactions.O: -0.6e, Na: +0.9e, Cl: -0.1e

This table is for illustrative purposes to demonstrate the type of data generated from DFT studies and does not represent actual experimental results for this compound.

Computational Studies on Reactivity and Stability

Computational studies can also be used to predict the reactivity and stability of this compound. By calculating reaction energies and activation barriers, it is possible to assess the likelihood of different chemical reactions, such as hydrolysis or oxidation.

Furthermore, computational methods can be used to investigate the thermodynamic stability of the molecule and its potential degradation pathways. This information is critical for understanding the shelf-life and potential degradation products of the compound.

Interaction Studies (Non-Biological Receptor Focused)

While the primary application of Sugammadex and its derivatives is in the context of biological receptors, computational methods can also be used to study their interactions with a wide range of non-biological "receptors" or guest molecules. These studies are crucial for understanding the fundamental principles of host-guest chemistry and for the design of new applications for these molecules.

Computational techniques such as molecular docking and MD simulations can be used to predict the binding affinity and the geometry of the complex formed between this compound and various guest molecules. These studies can help in identifying the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that are responsible for the stability of the complex. isaponline.orgnih.gov

Molecular Docking for Host-Guest Binding Characterization with Model Molecules

Molecular docking simulations have been instrumental in elucidating the binding modes of Sugammadex with its primary targets, the neuromuscular blocking agents rocuronium (B1662866) and vecuronium (B1682833). These computational models consistently demonstrate that the steroidal nucleus of the guest molecule becomes deeply encapsulated within the hydrophobic cavity of the Sugammadex molecule. This "inclusion complex" is the cornerstone of its mechanism of action. isaponline.org

For this compound, it is hypothesized that a similar binding orientation would occur. The bulky, lipophilic steroid core of guest molecules like rocuronium would favorably interact with the nonpolar interior of the cyclodextrin (B1172386). The presence of a single chlorine atom on one of the glucose units is not expected to fundamentally alter this primary binding mode. However, it could subtly influence the precise positioning and orientation of the guest molecule within the cavity. The chlorine atom, being larger and more electronegative than a hydrogen atom, might introduce minor steric and electronic effects that could refine the binding interface.

Table 1: Predicted Host-Guest Binding Characteristics from Molecular Docking (Based on Sugammadex studies)

FeatureDescription
Binding Site Hydrophobic cavity of the cyclodextrin
Primary Guest Steroidal nucleus of rocuronium or vecuronium
Binding Stoichiometry 1:1 host-guest complex
Key Interactions Hydrophobic encapsulation, van der Waals forces

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of the Sugammadex-guest complex is governed by a symphony of non-covalent interactions. While hydrophobic interactions are the primary driving force for encapsulation, other forces play a crucial role in stabilizing the complex. ekja.org

Hydrophobic Interactions: The core principle of binding is the energetically favorable interaction between the hydrophobic steroid guest and the lipophilic interior of the cyclodextrin cavity, which effectively shields the guest from the aqueous environment. ekja.org

Electrostatic Interactions: The eight carboxylate side chains on the periphery of Sugammadex are negatively charged at physiological pH. These charges can form electrostatic interactions with the positively charged quaternary nitrogen atom of rocuronium, further anchoring the guest molecule in place. ekja.org

Hydrogen Bonding: While not the primary driver, hydrogen bonds can form between the hydroxyl groups on the rim of the cyclodextrin and suitable functional groups on the guest molecule, contributing to the specificity and stability of the binding.

For this compound, these same interactions would be at play. The introduction of a chlorine atom could potentially modulate the electrostatic surface potential of the host molecule in its immediate vicinity. This might lead to altered hydrogen bonding patterns or minor shifts in the electrostatic contributions to binding, though a significant deviation from the parent compound's interaction profile is unlikely.

Exploration of Binding Energies and Thermodynamics with Model Systems

Computational studies on Sugammadex have quantified the binding energies and thermodynamic parameters of its interaction with guest molecules. These studies consistently show a highly favorable and spontaneous binding process, characterized by a large negative Gibbs free energy change (ΔG). The formation of the inclusion complex is typically an enthalpy-driven process (negative ΔH), indicating that the formation of favorable non-covalent interactions is the dominant thermodynamic factor. isaponline.org

The binding affinity of Sugammadex for rocuronium is exceptionally high, with experimentally determined association constants (Ka) in the range of 10^7 M^-1. nih.gov This translates to a very stable complex. The binding affinity for vecuronium is also high, though slightly lower than for rocuronium. wikipedia.org

In the case of this compound, the presence of the chlorine atom could have a modest impact on the binding energy. The electron-withdrawing nature of chlorine might slightly alter the charge distribution on the cyclodextrin ring, which could in turn affect the electrostatic and van der Waals interactions. It is plausible that this substitution could either slightly increase or decrease the binding affinity compared to the parent Sugammadex, depending on the precise nature of the resulting interactions with the encapsulated guest. However, without specific experimental or computational data for the monochlorinated derivative, any such effect remains speculative.

Table 2: Representative Binding Affinity Data for Sugammadex with Neuromuscular Blocking Agents (for comparison)

Guest MoleculeAssociation Constant (Ka) (M⁻¹)
Rocuronium~ 1.8 x 10⁷
Vecuronium~ 5.7 x 10⁶

Note: This data is for the parent compound, Sugammadex. Data for this compound is not available in the reviewed literature.

Broader Academic Implications and Future Research Directions

Contribution to Advanced Cyclodextrin (B1172386) Functionalization Chemistry

The synthesis of Sugammadex (B611050), a modified gamma-cyclodextrin (B1674603), is a testament to the advancements in cyclodextrin functionalization. pulmonarychronicles.comgoogle.com However, the formation of impurities like Monochloro Sugammadex Sodium underscores the inherent challenges in achieving complete and selective derivatization of these complex macrocycles.

Understanding Regioselective Derivatization Challenges

The selective modification of cyclodextrins is a formidable task due to the slight differences in the reactivity of their numerous hydroxyl groups. encyclopedia.pub The synthesis of Sugammadex involves the substitution of all eight primary hydroxyl groups of gamma-cyclodextrin. google.comcphi-online.com The presence of this compound, where one primary hydroxyl group remains as a chloro- group instead of being substituted by the thio-ether side chain, highlights the difficulty in driving this reaction to completion. simsonpharma.comsynzeal.com

Several factors contribute to these challenges:

Steric Hindrance: As more functional groups are added to the cyclodextrin core, steric hindrance can impede the reaction at the remaining sites.

Reaction Conditions: The reaction conditions, including the choice of solvent, base, and temperature, must be meticulously controlled to favor complete substitution. google.com

Reactivity of Intermediates: The reactivity of the halogenated cyclodextrin intermediate is crucial. The lower reactivity of chloro-substituted cyclodextrins compared to their bromo or iodo counterparts can make complete substitution more difficult. nih.gov

The study of this compound provides a tangible example of these challenges, prompting further research into more efficient and regioselective functionalization methods for cyclodextrins. This includes the exploration of novel activating groups, catalysts, and reaction media to improve yields and minimize the formation of under-substituted impurities. nih.govbeilstein-journals.org

Insights into Cyclodextrin Macrocycle Reactivity

The formation of this compound offers valuable insights into the reactivity of the cyclodextrin macrocycle itself. The persistence of a chloro- group at one of the primary positions suggests a potential deactivation effect or a change in the macrocycle's conformation that hinders the final substitution step.

Research in this area could focus on:

Computational Modeling: Molecular modeling and density functional theory (DFT) calculations could be employed to understand the electronic and steric effects that influence the reactivity of the partially substituted cyclodextrin.

Kinetic Studies: Detailed kinetic studies of the substitution reaction could reveal the rate-limiting steps and the factors that contribute to the incomplete reaction.

Mechanistic Investigations: Exploring alternative reaction mechanisms, such as those facilitated by mechanochemistry, could offer pathways to overcome the limitations of traditional solution-phase synthesis. nih.gov

By understanding the nuances of cyclodextrin reactivity through the lens of impurity formation, chemists can develop more robust synthetic strategies for creating a wide range of functionalized cyclodextrins for various applications, from drug delivery to catalysis. rsc.orgnih.gov

Methodological Advancements in Complex Carbohydrate Analysis

The need to detect, identify, and quantify this compound and other closely related impurities in the final drug product has driven significant advancements in analytical chemistry, particularly in the separation and spectroscopic analysis of complex carbohydrates.

Development of Novel Separation Techniques for Highly Similar Analogs

The structural similarity between Sugammadex and its impurities, such as this compound, presents a significant analytical challenge. These molecules often have very similar polarities and molecular weights, making their separation by conventional chromatographic techniques difficult.

To address this, researchers have developed and refined several advanced separation techniques:

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC methods, often coupled with mass spectrometry (MS), have been developed to provide the high resolution needed to separate Sugammadex from its related substances. juniperpublishers.comjuniperpublishers.com These methods utilize sub-2 µm particle columns to achieve faster and more efficient separations.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for separating polar compounds like cyclodextrins and their derivatives.

Capillary Electrophoresis (CE): CE offers an alternative separation mechanism based on the electrophoretic mobility of the analytes, which can be particularly useful for separating charged species like the sodium salts of Sugammadex and its acidic impurities. researchgate.net

Cyclic Ion Mobility-Mass Spectrometry (cIM-MS): This cutting-edge technique separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov It has proven effective in separating regioisomers of Sugammadex-related impurities that are difficult to resolve by chromatography alone. nih.govacs.org

The development of these sophisticated analytical methods, spurred by the need to control impurities like this compound, has broadened the analytical toolbox available for the characterization of complex carbohydrate mixtures in various scientific fields.

Refinement of Spectroscopic Identification Strategies for Impurities

Once separated, the unambiguous identification of impurities like this compound requires advanced spectroscopic techniques.

Key strategies include:

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of the impurity and confirming the presence of the chlorine atom in this compound. researchgate.net

Tandem Mass Spectrometry (MS/MS): MS/MS experiments provide fragmentation patterns that are characteristic of the molecular structure, helping to pinpoint the location of the chloro-substituent on the cyclodextrin ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR techniques (e.g., 1H, 13C, COSY, HSQC, HMBC) are indispensable for the complete structural elucidation of these complex molecules, providing detailed information about the connectivity and spatial arrangement of atoms. researchgate.net

The detailed spectroscopic characterization of this compound not only confirms its structure but also contributes to a growing database of spectral information for modified cyclodextrins, aiding in the identification of new impurities and degradation products in the future. researchgate.net

Potential for Designed Impurity Control in Industrial Chemical Synthesis

The challenges associated with this compound have highlighted the importance of a "Quality by Design" (QbD) approach in the industrial synthesis of complex molecules. This proactive approach focuses on understanding and controlling the manufacturing process to ensure the final product meets the required quality standards.

The insights gained from studying this compound can be applied to:

Process Optimization: By understanding the reaction parameters that lead to the formation of this impurity, the manufacturing process can be optimized to minimize its generation. cphi-online.com This could involve adjustments to reaction times, temperatures, reagent stoichiometry, and purification methods. google.comgoogle.com

Development of Process Analytical Technology (PAT): The implementation of real-time analytical monitoring during the synthesis can help to track the formation of impurities and allow for immediate process adjustments.

Impurity Profiling and Control Strategies: A thorough understanding of the impurity profile of Sugammadex, including this compound, allows for the development of robust control strategies. cphi-online.comeuropa.eu This includes setting appropriate specifications for starting materials and intermediates, as well as defining effective purification steps to remove critical impurities.

Ultimately, the study of a seemingly minor impurity like this compound has far-reaching implications, driving innovation in synthetic chemistry, analytical science, and industrial manufacturing processes. The lessons learned contribute to the broader goal of producing safer, more effective, and higher-quality complex medicines.

Application of Research Findings to Process Optimization

Research into the synthesis of Sugammadex and its derivatives, including monochloro variants, has significant implications for process optimization, particularly in scaling up production from laboratory to commercial levels. newdrugapprovals.org A primary goal is to develop processes that are not only efficient in terms of yield but also economically viable and consistent. newdrugapprovals.orgepo.org Early synthesis methods for Sugammadex involved a 6-per-deoxy-6-per-iodo-γ-cyclodextrin intermediate, which was prepared using triphenylphosphine (B44618) and iodine. newdrugapprovals.orgepo.org However, this process was plagued by the formation of the triphenylphosphine oxide byproduct, which proved exceedingly difficult to remove from the reaction mixture, requiring repeated and laborious washing steps that led to inconsistent yields. google.comnewdrugapprovals.org

To overcome these challenges, research has focused on alternative intermediates. One significant advancement involves the use of 6-per-deoxy-6-per-halo Gamma cyclodextrin, specifically the chloro-variant, as a key intermediate. google.com Processes have been developed that react gamma-cyclodextrin with a phosphorous halide, such as phosphorus pentachloride, in the presence of an organic solvent like dimethylformamide (DMF), to produce 6-perdeoxy-6-per-chloro gamma cyclodextrin. newdrugapprovals.orgnewdrugapprovals.org This chlorinated intermediate can then be reacted with 3-mercaptopropionic acid in the presence of a strong base to form Sugammadex. newdrugapprovals.orgnewdrugapprovals.org This alternative pathway circumvents the issues associated with the triphenylphosphine oxide byproduct, representing a direct application of research to create a more streamlined and commercially feasible manufacturing process. google.com Further refinements aim to improve the purity and yield of the final product, making large-scale production more reliable. epo.org

Strategies for Minimizing Undesired Byproduct Formation

The complex molecular structure of Sugammadex makes its synthesis susceptible to the formation of numerous byproducts and degradation impurities. A key strategy for minimizing these undesired products lies in the careful selection of reagents and reaction pathways.

A major source of impurity in earlier synthesis routes was the use of triphenylphosphine, which generates triphenylphosphine oxide. newdrugapprovals.org This byproduct's high solubility in most organic solvents makes its separation from the desired product exceptionally challenging, compromising the purity and yield of the final Sugammadex. epo.org The development of synthesis routes utilizing phosphorous halides, such as phosphorus pentachloride to create a chloro-intermediate, represents a primary strategy to avoid this specific byproduct issue entirely. newdrugapprovals.orggoogle.com

Beyond the choice of halogenating agent, other aspects of the synthesis can generate impurities. The thioether bonds in the Sugammadex molecule are susceptible to oxidation, which can create a range of related impurities during purification if not performed under controlled conditions. Most impurities tend to form on the side-chain structures of the molecule. These byproducts often have structures and polarities very similar to Sugammadex itself, making purification by standard methods like chromatography difficult. epo.org

Future strategies focus on a multi-pronged approach:

Optimizing the Halogenation Step: Moving from iodo-intermediates (via triphenylphosphine/iodine) to chloro-intermediates (via phosphorus pentachloride) has been a critical step. newdrugapprovals.orgnewdrugapprovals.org

Controlling the Thioetherification Reaction: The reaction of the per-chlorinated γ-cyclodextrin with 3-mercaptopropionic acid must be carefully controlled. The choice of base (e.g., alkali metal hydrides vs. alkali metal amides) and solvent can influence the reaction's completeness and the profile of byproducts formed. newdrugapprovals.orgnewdrugapprovals.org

Advanced Purification Techniques: Given the difficulty of separating structurally similar impurities, research into more advanced purification methods is essential. This includes multi-step purification processes that may involve converting the sodium salt to its acid form for purification on specialized columns, followed by reconversion to the final sodium salt. newdrugapprovals.orgepo.org

Table 1: Comparison of Synthetic Intermediates and Associated Byproducts

Intermediate PathwayKey ReagentsPrimary Byproduct of ConcernChallengesStrategic Advantage of Alternative
Iodo-IntermediateTriphenylphosphine, IodineTriphenylphosphine OxideDifficult to remove, inconsistent yields, not commercially feasible. google.comnewdrugapprovals.orgN/A
Chloro-IntermediatePhosphorus Pentachloride, DMF(None specified as problematic)Requires controlled reaction conditions. newdrugapprovals.orgAvoids formation of triphenylphosphine oxide, leading to a cleaner process. google.com

Theoretical Contributions to Host-Guest Chemistry

Modeling Cyclodextrin-Ligand Interactions with Monochloro Variants

The study of this compound contributes to the broader theoretical understanding of host-guest chemistry, particularly through computational modeling. While specific modeling studies on the monochloro variant of Sugammadex are not widely published, the principles are well-established from research on other substituted cyclodextrins. frontiersin.org Molecular dynamics (MD) simulations are a powerful tool for investigating how substitutions on the cyclodextrin ring affect interactions with guest molecules. frontiersin.orgacs.org

These computational models can predict how the presence of a single chlorine atom on the Sugammadex framework influences the stability and dynamics of the inclusion complex. Key parameters that can be modeled include:

Binding Free Energy: Calculating the energy changes (MM/PBSA) upon complex formation to predict the stability of the host-guest pair. acs.org

Conformational Changes: Observing how the cyclodextrin's conical structure might be altered by the substituent, potentially enlarging or constricting the hydrophobic cavity. frontiersin.org

Solvent Effects: Modeling the role of water molecules in the binding event, as their displacement from the cavity is a major driving force for complexation. acs.org

Specific Interactions: Identifying unique interactions, such as hydrogen bonds or electrostatic interactions, that may be introduced or modified by the chloro-substitution. acs.org

By applying these modeling techniques, researchers can gain insights into how a monochloro substitution might alter the binding affinity and selectivity of Sugammadex for its target ligands compared to the fully substituted parent compound or other variants. This theoretical work can guide the rational design of new cyclodextrin-based hosts with tailored properties. princeton.edu

Influence of Halogen Substitutions on Inclusion Complex Formation

The substitution of hydroxyl groups on a cyclodextrin with halogens has a profound influence on the formation of inclusion complexes. rsc.org These substitutions alter the fundamental physicochemical properties of the cyclodextrin host, which in turn dictates its interaction with guest molecules. nih.gov

The primary influence of halogen substitution is the modification of the cyclodextrin's hydrophobicity and the electronic character of its cavity. nih.gov Introducing a halogen atom, such as chlorine, in place of a hydroxyl group makes that portion of the molecule more lipophilic. This can enhance the hydrophobic interactions that are a key driving force for the encapsulation of nonpolar guest molecules. nih.gov

Research using molecular dynamics simulations on other halogenated complexes has shown that the type of halogen can have specific effects. acs.org For instance, studies have revealed that a fluorine atom could form a unique hydrogen bond with a residue in a binding pocket, an interaction not observed with other halogens or the non-substituted version. acs.org While chlorine is less electronegative than fluorine, its presence would still significantly alter the local electronic environment and steric profile of the cyclodextrin rim.

Table 2: Effects of Substitutions on Cyclodextrin Properties

Substitution TypeEffect on SolubilityEffect on CavityImpact on Host-Guest InteractionReference Example
Halogenation (e.g., Chloro) Increases lipophilicityAlters electronic character and steric profileCan enhance hydrophobic interactions; may introduce new, specific interactions. acs.orgrsc.org6-perdeoxy-6-per-chloro gamma cyclodextrin as a synthetic intermediate. newdrugapprovals.org
Hydroxypropylation Increases water solubilityCan enlarge cavity volumeEnhances ability to form stable complexes with various pharmaceuticals. frontiersin.orgnih.govHydroxypropyl-β-cyclodextrin (HP-β-CD). nih.gov
Methylation Enhances hydrophobic characterIncreases hydrophobicity of the cavityImproves solubilization of hydrophobic guest molecules. nih.govMethyl-β-cyclodextrin (M-β-CD). nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying Monochloro Sugammadex Sodium in laboratory settings?

  • Methodological Answer : Synthesis requires precise control of cyclodextrin derivatization. The parent compound, sugammadex sodium, is synthesized via gamma-cyclodextrin modification with carboxyl groups, followed by sodium salt formation . For monochloro derivatives, chlorination steps (e.g., using thionyl chloride or selective halogenation agents) must be optimized to avoid over-substitution. Purification involves reversed-phase chromatography or ultrafiltration to isolate the monochloro variant from di-/tri-chloro byproducts. Analytical validation using mass spectrometry and nuclear magnetic resonance (NMR) is critical for structural confirmation .

Q. How should researchers evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines:

  • Experimental Design : Prepare buffered solutions (pH 4–9) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via ultra-high-pressure liquid chromatography (UHPLC) with UV detection at 220 nm .
  • Data Analysis : Calculate degradation kinetics (e.g., Arrhenius plots for thermal stability) and identify degradation products using tandem mass spectrometry (LC-MS/MS). Compare results to parent compound (sugammadex sodium), which is stable at physiological pH but degrades under extreme alkaline conditions .

Q. What in vitro assays are suitable for assessing the neuromuscular blockade reversal efficacy of this compound?

  • Methodological Answer : Use electrophysiological models such as:

  • Twitch Tension Assays : Isolate rodent phrenic nerve-hemidiaphragm preparations and measure recovery of train-of-four (TOF) ratios after rocuronium-induced blockade.
  • Cell-Based Binding Assays : Fluorescently labeled steroidal neuromuscular blockers compete with this compound in human serum albumin matrices. Quantify binding affinity via fluorescence polarization .

Advanced Research Questions

Q. How can researchers resolve contradictions in preclinical data on this compound’s renal clearance profile?

  • Methodological Answer : Discrepancies may arise from interspecies differences in organic anion transporter (OAT) expression.

  • Experimental Design : Compare pharmacokinetics in OAT1/OAT3 knockout murine models vs. wild-type. Use radiolabeled compounds to track renal excretion.
  • Data Interpretation : Normalize clearance rates to glomerular filtration rate (GFR) and adjust for protein binding using equilibrium dialysis . If rodent data conflicts with primate studies, prioritize non-human primate models due to closer physiological resemblance to humans .

Q. What statistical approaches are recommended for meta-analyses comparing this compound to existing reversal agents?

  • Methodological Answer :

  • Trial Sequential Analysis (TSA) : Predefine heterogeneity thresholds (I² < 50%) and required sample size to avoid false positives. Use random-effects models for pooled mean differences in TOF recovery times.
  • GRADE Framework : Assess evidence quality by evaluating risk of bias, inconsistency, and publication bias. For example, in prior sugammadex vs. neostigmine studies, sugammadex showed a mean difference of -45.6 minutes (95% CI: -50.3 to -40.9) in recovery time, but heterogeneity (I² = 89%) necessitated subgroup analysis by blockade depth .

Q. How to optimize UHPLC-MS/MS parameters for quantifying trace impurities in this compound batches?

  • Methodological Answer :

  • Column Selection : Use C18 columns (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients.
  • MS Settings : Electrospray ionization (ESI) in negative mode; monitor m/z transitions specific to monochloro derivatives (e.g., m/z 2016 → 1832 for parent ion fragmentation).
  • Validation : Ensure linearity (R² > 0.99), limit of detection (LOD < 0.1%), and precision (%RSD < 5% for intra-day variability) .

Methodological Challenges & Solutions

Q. How to address solubility limitations of this compound in aqueous buffers for in vivo studies?

  • Solution : Prepare phosphate-buffered saline (PBS) at pH 7.4 with 20 mM sodium phosphate and 150 mM sodium chloride. Adjust osmolarity to 290 mOsm/kg using glycerol or dextrose. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates > 100 nm .

Q. What ethical and practical considerations apply when designing Phase I clinical trials for this compound?

  • Guidance :

  • Participant Selection : Enroll ASA I-II subjects; exclude patients with renal impairment due to the compound’s renal excretion pathway.
  • Dose Escalation : Use Bayesian adaptive designs to minimize adverse events. Monitor neuromuscular function via acceleromyography and serum creatinine levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.